molecular formula C21H22ClN3O2S B2701554 N-(3-chloro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 1029738-21-3

N-(3-chloro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

Cat. No. B2701554
CAS RN: 1029738-21-3
M. Wt: 415.94
InChI Key: FIWAKOZGRHCKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a useful research compound. Its molecular formula is C21H22ClN3O2S and its molecular weight is 415.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

The chemical compound has potential applications in the synthesis of various heterocyclic compounds, as seen in studies on related molecules. For instance, the synthesis of thienopyridines and other fused derivatives from similar compounds highlights the versatility of these molecules in creating bioactive heterocycles. These synthetic pathways offer insights into the structural modification and functionalization of thieno[2,3-d]pyrimidine derivatives, demonstrating their importance in medicinal chemistry and drug design (Harb, Hussein, & Mousa, 2006).

Antimicrobial and Anti-inflammatory Agents

Research on thienopyrimidine derivatives has shown significant antimicrobial and anti-inflammatory activities. These compounds exhibit remarkable efficacy against fungi and bacteria, making them potential candidates for developing new antimicrobial and anti-inflammatory drugs. The ability to enhance these activities through molecular engineering of thieno[2,3-d]pyrimidine heterocyclic compounds underscores their potential in pharmaceutical applications (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Synthesis of Pyrimidine Derivatives

The role of similar compounds in the synthesis of pyrimidine derivatives has been explored, with methodologies developed for producing various pyrimidine-based structures. These synthetic strategies are crucial for accessing a wide range of compounds with potential biological activities, further emphasizing the importance of such chemical entities in synthetic and medicinal chemistry (Liu, He, Ren, & Ding, 2006).

Development of Novel Scaffolds for Drug Discovery

The synthesis of novel thieno-fused bicyclic compounds through enaminone containing thieno[2,3-b]pyridine scaffold demonstrates the compound's utility in creating new molecular scaffolds. These scaffolds can serve as the basis for the development of new drugs with enhanced efficacy and specificity, highlighting the compound's potential in the drug discovery process (Mabkhot, Aladdi, Al-showiman, Al-Majid, Barakat, Ghabbour, & Shaaban, 2015).

Antitumor Activity

Thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives synthesized from similar compounds have demonstrated potent antitumor activity against various human cancer cell lines. These findings underscore the potential of such compounds in the development of new anticancer agents, offering promising avenues for cancer treatment (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2S/c1-12-7-8-13(11-15(12)22)23-18(26)10-9-17-24-20(27)19-14-5-3-2-4-6-16(14)28-21(19)25-17/h7-8,11H,2-6,9-10H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWAKOZGRHCKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

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